molecular formula C8H6BrNO2 B1343088 4-Bromo-7-hydroxyisoindolin-1-one CAS No. 808127-81-3

4-Bromo-7-hydroxyisoindolin-1-one

Cat. No.: B1343088
CAS No.: 808127-81-3
M. Wt: 228.04 g/mol
InChI Key: ABPJPJVQBBXEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-hydroxyisoindolin-1-one is a useful research compound. Its molecular formula is C8H6BrNO2 and its molecular weight is 228.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Modification

An efficient synthesis of 3-hydroxyisoindolin-1-one derivatives, including those with bromo substituents, has been developed through a copper-catalyzed sequential reaction, highlighting the use of benzyl cyanide as a novel pathway for the synthesis of these compounds. This method underscores the significant potential of 4-Bromo-7-hydroxyisoindolin-1-one in medicinal chemistry and organic synthesis due to its reactivity and versatility (Veerababurao Kavala et al., 2020).

Biological Activity

Research into the biological activities of isoindolin-1-one derivatives has revealed promising applications. For instance, derivatives of 3-hydroxyisoindolin-1-one have been synthesized and evaluated as BRD4 inhibitors against human acute myeloid leukemia (AML) cells, presenting a new scaffold for the development of leukemia treatments. The study demonstrates the therapeutic potential of these compounds in oncology, particularly in targeting transcriptional regulation in cancer cells (Pan Chen et al., 2019).

Environmental and Green Chemistry

The metal-free synthesis of 3-hydroxyisoindolin-1-ones in water through a tandem transformation process offers an environmentally friendly and atom-economical approach to synthesizing these compounds. This method not only highlights the regioselective synthesis of 3-hydroxyisoindolin-1-ones but also emphasizes the importance of developing green chemistry pathways for the synthesis of biologically relevant molecules (Yu Zhou et al., 2010).

Photolabile Protecting Groups

In another study focusing on the photolabile protecting groups, the synthesis and photochemistry of brominated hydroxyquinoline, which shares structural similarities with this compound, was explored. This research demonstrates the potential of brominated hydroxyquinoline as a photolabile protecting group with high efficiency and sensitivity to multiphoton excitation, suggesting similar potential applications for this compound derivatives in photopharmacology and controlled drug release (O. Fedoryak & T. M. Dore, 2002).

Safety and Hazards

The safety and hazards associated with 4-Bromo-7-hydroxyisoindolin-1-one are not explicitly mentioned in the literature .

Future Directions

The future directions for the study of 4-Bromo-7-hydroxyisoindolin-1-one could involve further exploration of its synthesis methods, its potential biological activities, and its use in the development of new chemical compounds .

Properties

IUPAC Name

4-bromo-7-hydroxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-5-1-2-6(11)7-4(5)3-10-8(7)12/h1-2,11H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPJPJVQBBXEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.